molecular formula C9H11F3N2S B14060144 1-(2-Ethyl-6-(trifluoromethylthio)phenyl)hydrazine

1-(2-Ethyl-6-(trifluoromethylthio)phenyl)hydrazine

Katalognummer: B14060144
Molekulargewicht: 236.26 g/mol
InChI-Schlüssel: DSBBFIYEKBCHGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Ethyl-6-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C9H11F3N2S and a molecular weight of 236.26 g/mol . This compound is characterized by the presence of a hydrazine group attached to a phenyl ring, which is further substituted with an ethyl group and a trifluoromethylthio group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

The synthesis of 1-(2-Ethyl-6-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 2-ethyl-6-(trifluoromethylthio)aniline with hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

1-(2-Ethyl-6-(trifluoromethylthio)phenyl)hydrazine can undergo a variety of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium catalysts for coupling reactions). The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Ethyl-6-(trifluoromethylthio)phenyl)hydrazine has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1-(2-Ethyl-6-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways within biological systems. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. This compound may also interfere with cellular signaling pathways, leading to changes in cell behavior and function .

Vergleich Mit ähnlichen Verbindungen

1-(2-Ethyl-6-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:

    Phenylhydrazine: A simpler hydrazine derivative with similar reactivity but lacking the ethyl and trifluoromethylthio substituents.

    2-Ethylphenylhydrazine: Similar to the target compound but without the trifluoromethylthio group.

    6-(Trifluoromethylthio)phenylhydrazine: Lacks the ethyl group but contains the trifluoromethylthio substituent.

The presence of both the ethyl and trifluoromethylthio groups in this compound imparts unique chemical and biological properties that distinguish it from these related compounds .

Eigenschaften

Molekularformel

C9H11F3N2S

Molekulargewicht

236.26 g/mol

IUPAC-Name

[2-ethyl-6-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C9H11F3N2S/c1-2-6-4-3-5-7(8(6)14-13)15-9(10,11)12/h3-5,14H,2,13H2,1H3

InChI-Schlüssel

DSBBFIYEKBCHGE-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C(=CC=C1)SC(F)(F)F)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.